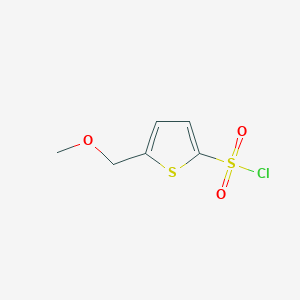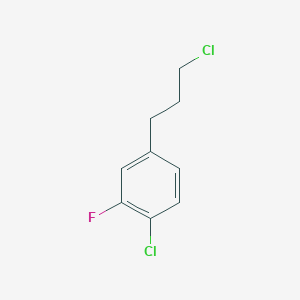
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene is an organic compound with the molecular formula C9H10Cl2F It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom at the first position, a 3-chloropropyl group at the fourth position, and a fluorine atom at the second position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene typically involves the chlorination and fluorination of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene is reacted with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and safety. Large-scale reactors and continuous flow systems might be employed to ensure consistent production.
化学反应分析
Types of Reactions
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Electrophilic Substitution: Reagents like sulfuric acid (H2SO4) or nitric acid (HNO3) can be employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be utilized.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different functional groups, while oxidation could produce carboxylic acids or ketones.
科学研究应用
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-Chloro-4-(3-chloropropyl)-2-fluorobenzene involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity. The 3-chloropropyl group can also influence the compound’s overall behavior and interactions with other molecules.
相似化合物的比较
Similar Compounds
1-Chloro-4-(3-chloropropyl)benzene: Lacks the fluorine atom, which can affect its reactivity and applications.
1-Fluoro-4-(3-chloropropyl)benzene: Lacks the chlorine atom at the first position, leading to different chemical properties.
1-Chloro-2-fluorobenzene:
Uniqueness
1-Chloro-4-(3-chloropropyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, along with the 3-chloropropyl group. This combination of substituents provides the compound with distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
属性
分子式 |
C9H9Cl2F |
|---|---|
分子量 |
207.07 g/mol |
IUPAC 名称 |
1-chloro-4-(3-chloropropyl)-2-fluorobenzene |
InChI |
InChI=1S/C9H9Cl2F/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6H,1-2,5H2 |
InChI 键 |
UTQAJGGBBWGTLI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCCCl)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzyl (1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)carbamate](/img/structure/B13482867.png)

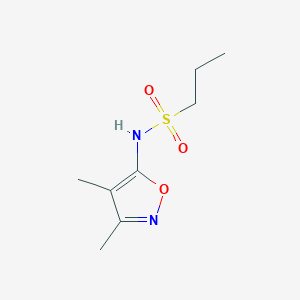
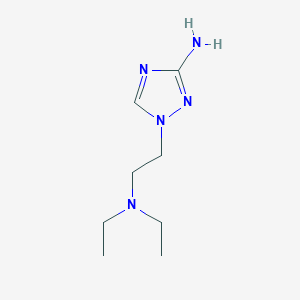
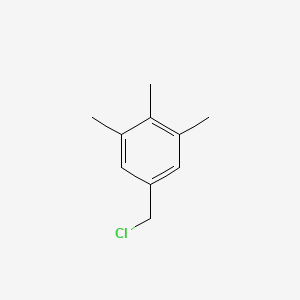
![2-[(2-Iodophenyl)amino]pyridine-3-carboxylic acid](/img/structure/B13482885.png)

![2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide](/img/structure/B13482907.png)
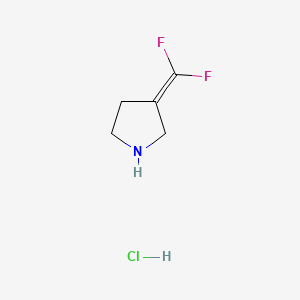
![N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine](/img/structure/B13482913.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[[1-methyl-2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13482917.png)
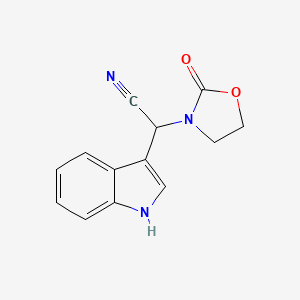
![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)
